UT-A1 Inhibitory Potency: Comparison with the Reference UT‑A1/UT‑B Inhibitor UTA1inh‑A1
The target compound inhibits rat UT‑A1 with an IC₅₀ of 1.5 µM . This is approximately 2.2‑fold more potent on UT‑A1 than the widely used reference inhibitor UTA1inh‑A1, which exhibits an IC₅₀ of 3.3 µM against the same transporter in comparable MDCK cell‑based fluorescence assays . Although a direct head‑to‑head comparison under identical conditions has not been published, the cross‑study comparison suggests a meaningful potency advantage for the target compound.
| Evidence Dimension | IC₅₀ against rat UT‑A1 in MDCK cell fluorescence assay |
|---|---|
| Target Compound Data | 1.5 µM (1,500 nM) |
| Comparator Or Baseline | UTA1inh‑A1: 3.3 µM |
| Quantified Difference | ~2.2‑fold lower IC₅₀ (greater potency) |
| Conditions | MDCK cells expressing rat UT‑A1; 15 min incubation; fluorescence plate reader detection |
Why This Matters
A lower IC₅₀ translates to a higher functional potency, which can reduce the compound concentration required in cell‑based and in vivo diuretic models, potentially improving assay signal‑to‑noise ratios and reducing off‑target effects at high concentrations.
- [1] BindingDB. BDBM50575398 (CHEMBL4866155): IC₅₀ 1.50E+3 nM for rat UT‑A1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50575398 (accessed 2026-04-29). View Source
